3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal is a chemical compound that belongs to the class of aldehydes. It features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a cyclohexylbutanal moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural attributes, which can influence its reactivity and interaction with biological systems.
The compound can be synthesized from various precursors, including cyclohexanol and butanal derivatives. It is often utilized in synthetic organic chemistry for the development of more complex molecules.
The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal typically involves the following steps:
3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal can participate in several chemical reactions typical for aldehydes:
The mechanism of action for 3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal primarily involves its reactivity as an electrophile due to the carbonyl group in the aldehyde:
This mechanism is crucial in synthetic pathways where this compound serves as an intermediate in synthesizing more complex organic structures.
Physical properties such as refractive index and density should be measured experimentally for precise applications in research and industry.
3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal is primarily used in:
This compound's unique structure allows it to serve as a versatile building block in various chemical reactions, making it valuable in both academic research and industrial applications.
Introduction and Physicochemical Profile3-[(tert-Butyldimethylsilyl)oxy]-3-cyclohexylbutanal (CAS No. 2044927-01-5) is a protected aldehyde intermediate featuring a sterically shielded silyl ether group. Its molecular formula is C₁₆H₃₂O₂Si, with a molecular weight of 284.510 g/mol. The compound exhibits zero hydrogen-bond donors and two hydrogen-bond acceptors, indicative of its polarity profile and suitability for organometallic reactions. Its InChIKey (RESGFMPWEPLFLX-UHFFFAOYSA-N) facilitates precise database searches [1]. Table 1 summarizes key identifiers and properties.
Table 1: Fundamental Characteristics of 3-[(tert-Butyldimethylsilyl)oxy]-3-cyclohexylbutanal
Property | Value |
---|---|
CAS Registry Number | 2044927-01-5 |
IUPAC Name | 3-[tert-butyl(dimethyl)silyl]oxy-3-cyclohexylbutanal |
Molecular Formula | C₁₆H₃₂O₂Si |
Molecular Weight | 284.510 g/mol |
Hydrogen-Bond Donors | 0 |
Hydrogen-Bond Acceptors | 2 |
Synonyms | 3-[(tert-Butyldimethylsilyl)oxy]-3-cyclohexylbutanal |
The installation of the tert-butyldimethylsilyl (TBDMS) group onto the tertiary alcohol precursor (3-cyclohexyl-3-hydroxybutanal) is critical for blocking reactivity during subsequent synthetic steps. Traditional silylation with tert-butyldimethylsilyl chloride (TBDMS-Cl) alone is ineffective due to slow kinetics and low yields, as initially observed by Corey [2]. Modern protocols leverage bifunctional catalysts:
Table 2: Silylation Reagent Systems for Tertiary Alcohol Protection
Method | Conditions | Yield Range | Limitations |
---|---|---|---|
Imidazole/DMF | 1.2 eq TBDMS-Cl, 2.5 eq imidazole, DMF, RT | 85–95% | Base sensitivity |
Proazaphosphatrane Catalysis | 0.5–5 mol% catalyst, MeCN, 24–40°C | 75–90% | Sterically hindered alcohols |
Iodine/N-methylimidazole | 5 mol% I₂, 1.1 eq TBDMS-Cl, RT | 88–95% | Radical-sensitive functionalities |
While the provided search results lack explicit details on alkylating 3-[(TBDMS)oxy]-3-cyclohexylbutanal, rational disconnections suggest two principal routes to construct the cyclohexylbutanal backbone prior to silylation:
Critical Consideration: The tertiary alcohol in 3-hydroxy-3-cyclohexylbutanal necessitates immediate silylation post-synthesis due to its susceptibility to elimination or oxidation [2] [6].
Cleaving the TBDMS group to regenerate 3-hydroxy-3-cyclohexylbutanal demands chemoselectivity to preserve the aldehyde functionality. Standard and emerging methodologies include:
Table 3: Comparison of TBDMS Deprotection Methods for 3-[(TBDMS)oxy]-3-cyclohexylbutanal
Reagent System | Conditions | Chemoselectivity | Yield Range |
---|---|---|---|
TBAF/THF | 2–3 eq, RT, 1–3 h | Low; cleaves all silyl ethers | 90–98% |
AcOH/H₂O (2:1) | 25°C, 12 h | Moderate; acid-labile groups unstable | 80–92% |
Oxone®/MeOH/H₂O (1:1) | RT, 1 h | High; primary vs. tertiary selectivity | 85–95% |
NaAuCl₄·2H₂O | 5 mol%, acetone/H₂O, 50°C, 3 h | High; aliphatic vs. aromatic silyl ethers | 88–94% |
NIS/MeOH | 0.2 eq, RT, 0.5 h | High; alkyl vs. phenolic silyl ethers | 90–96% |
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